![molecular formula C8H12N2O3 B092522 2-Propenamid, N,N'-[oxybis(methylene)]bis- CAS No. 16958-71-7](/img/structure/B92522.png)

2-Propenamid, N,N'-[oxybis(methylene)]bis-

Übersicht

Beschreibung

“2-Propenamide, N,N’-[oxybis(methylene)]bis-” is a chemical compound with the formula C8H12N2O3 . It is also known by other names such as bis-acrylamide dimethyl ether .

Synthesis Analysis

The synthesis of “2-Propenamide, N,N’-[oxybis(methylene)]bis-” has been studied in scientific research . The fractions were identified as N,N’-methylene-bis-acrylamide, N,N’-[oxybis(methylene)]bis-2-propenamide, N,N’-[1,2-ethanediylbis(oxymethylene)]-2-propenamide, and a new compound N-[(2-hydroxyethoxy)-methyl]-2-propenamide . All of the analyzed fractions have the common feature of being secondary acrylamides .

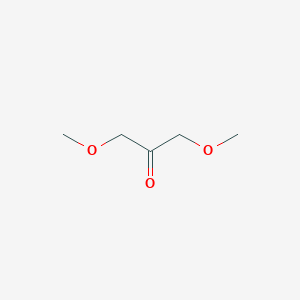

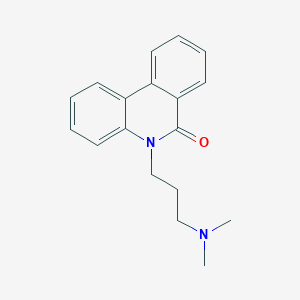

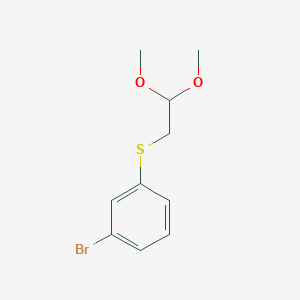

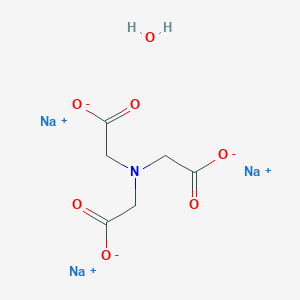

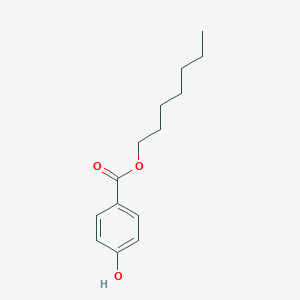

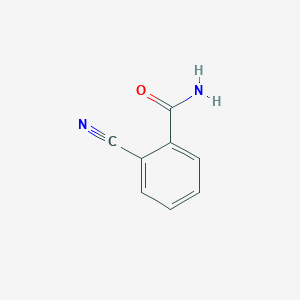

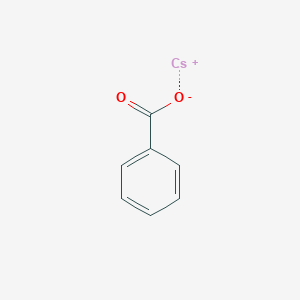

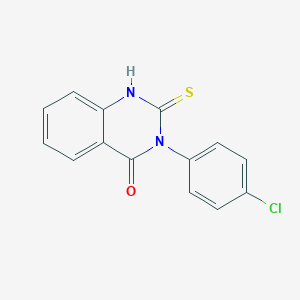

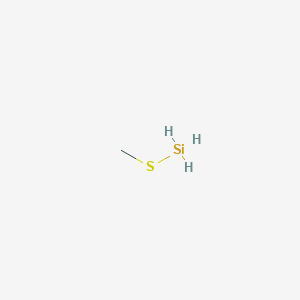

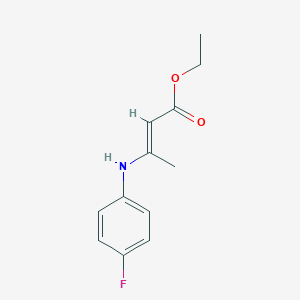

Molecular Structure Analysis

The molecular structure of “2-Propenamide, N,N’-[oxybis(methylene)]bis-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propenamide, N,N’-[oxybis(methylene)]bis-” include a molecular weight of 154.1665 . The compound has a complex structure that can be represented in 2D or 3D formats .

Wissenschaftliche Forschungsanwendungen

Polymerisation

„BAME“ wird im Polymerisationsprozess verwendet. Es wirkt als Vernetzungsmittel bei der Bildung von Polymeren . Dies ist besonders nützlich bei der Herstellung von Hydrogelen und anderen polymerbasierten Materialien .

Photoinitiierte kationische Polymerisation

„BAME“ wurde für die kickgestartete kationische Polymerisation identifiziert, mit dem Ziel, einen transformativen Einfluss auf die Strahlungshärtungsindustrie zu haben . Dieser Prozess wird bei der Herstellung verschiedener Materialien eingesetzt, darunter Beschichtungen, Klebstoffe und Dichtstoffe .

UV- und Elektronenstrahl (EB)-härtbare Monomere

„BAME“ ist eines der kostengünstigsten, hochreaktiven multifunktionalen Oxetanmonomere, die durch UV und EB vernetzt werden können . Dies macht es zu einer wertvollen Komponente bei der Herstellung von UV- und EB-härtbaren Materialien .

Biohybride Hydrogele

„BAME“ wird bei der Herstellung von biohybriden Hydrogelen verwendet . Diese Hydrogele haben eine Vielzahl von Anwendungen, darunter Medikamentenabgabesysteme, Tissue Engineering und Biosensoren .

Licht-Härtungstechnologie

„BAME“ wird in der Licht-Härtungstechnologie eingesetzt, die in den Bereichen Druckfarben, grafische Künste, Klebstoffe und Photolithografie eine Vielzahl von Anwendungen gefunden hat

Safety and Hazards

“2-Propenamide, N,N’-[oxybis(methylene)]bis-” is classified as having acute toxicity, both orally and dermally, and through inhalation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

Target of Action

BAME, or 2-Propenamide, N,N’-[oxybis(methylene)]bis-, is a chemical compound with the molecular formula C7H10N2O2 . It is primarily used as a cross-linking agent in various industrial and scientific applications . The primary targets of BAME are the molecules or structures it cross-links, which can vary depending on the specific application.

Mode of Action

BAME acts as a cross-linking agent, forming bridges between molecules and thereby altering their structure and function . This interaction results in changes to the physical and chemical properties of the target molecules, such as increased stability or altered reactivity .

Biochemical Pathways

The specific biochemical pathways affected by BAME depend on the molecules it cross-links. For example, in the production of high-absorbency resins, BAME can cross-link acrylamide molecules, resulting in a polymer network that can absorb large amounts of water .

Result of Action

The molecular and cellular effects of BAME’s action are primarily structural. By cross-linking molecules, BAME can alter their shape, stability, and function . This can have a wide range of effects, from increasing the absorbency of a polymer to stabilizing a protein structure.

Action Environment

The action, efficacy, and stability of BAME can be influenced by various environmental factors. For example, BAME is sensitive to light and heat, and can self-crosslink under high temperatures or strong light . Its solubility in water is 20 g/L at 20°C, and its solutions can hydrolyze to form acrylic acid and ammonia . Therefore, the conditions under which BAME is stored and used can significantly impact its effectiveness as a cross-linking agent.

Eigenschaften

IUPAC Name |

N-[(prop-2-enoylamino)methoxymethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-7(11)9-5-13-6-10-8(12)4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGSDLLFGSNQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCOCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884952 | |

| Record name | 2-Propenamide, N,N'-[oxybis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16958-71-7 | |

| Record name | N,N′-[Oxybis(methylene)]bis[2-propenamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16958-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N,N'-(oxybis(methylene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N,N'-[oxybis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N,N'-[oxybis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis-acrylamide dimethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.